molecular formula C8H10BNO3 B1205435 Benzamidomethylboronic acid CAS No. 64577-65-7

Benzamidomethylboronic acid

Cat. No.: B1205435
CAS No.: 64577-65-7
M. Wt: 178.98 g/mol
InChI Key: WMIKIKOIDGVEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamidomethylboronic acid (hypothetical structure based on nomenclature) is a boronic acid derivative featuring a benzamide group (-CONHPh) attached to a methylene bridge (-CH2-) linked to the boronic acid (-B(OH)2) moiety. This structure combines the electrophilic boron center, critical for Suzuki-Miyaura cross-coupling reactions, with the benzamide group, which may enhance biological interactions (e.g., enzyme inhibition) or modify solubility .

Properties

CAS No.

64577-65-7

Molecular Formula

C8H10BNO3

Molecular Weight

178.98 g/mol

IUPAC Name

benzamidomethylboronic acid

InChI

InChI=1S/C8H10BNO3/c11-8(10-6-9(12)13)7-4-2-1-3-5-7/h1-5,12-13H,6H2,(H,10,11)

InChI Key

WMIKIKOIDGVEQQ-UHFFFAOYSA-N

SMILES

B(CNC(=O)C1=CC=CC=C1)(O)O

Canonical SMILES

B(CNC(=O)C1=CC=CC=C1)(O)O

Synonyms

benzamidomethaneboronic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among boronic acid derivatives influence their reactivity, stability, and applications:

Compound Name Substituents CAS Number Molecular Formula Key Functional Features
Benzamidomethylboronic acid* Benzamide-CH2-B(OH)2 N/A C8H10BNO3 Amide group for hydrogen bonding
(3-(Dimethylcarbamoyl)phenyl)boronic acid Dimethylcarbamoyl at meta position 373384-14-6 C9H12BNO3 Carbamoyl enhances polarity
4-(Methoxymethyl)benzeneboronic acid Methoxymethyl at para position 279262-11-2 C8H11BO3 Ether group improves solubility
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid Halogenated substituents N/A C7H4BClF4O2 Electron-withdrawing groups enhance reactivity
(3-(Benzylcarbamoyl)phenyl)boronic acid Benzylcarbamoyl at meta position 625470-96-4 C14H14BNO3 Bulky aromatic group affects steric hindrance

*Hypothetical structure inferred from nomenclature rules .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Substituents : Fluorinated analogs (e.g., 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid) exhibit accelerated reaction rates in Suzuki-Miyaura couplings due to increased electrophilicity of the boron center .
  • Steric Effects : Bulky groups like benzylcarbamoyl (CAS 625470-96-4) may reduce coupling efficiency by hindering transmetalation steps .
  • Solubility : Methoxymethyl (CAS 279262-11-2) and carbamoyl groups enhance aqueous solubility, facilitating homogeneous reaction conditions .

Stability and Handling

  • Hydrolytic Stability : Electron-deficient boronic acids (e.g., fluorinated derivatives) are less prone to hydrolysis than electron-rich analogs .

Key Research Findings

  • Synthetic Utility : Methoxymethyl-substituted boronic acids (CAS 279262-11-2) are prioritized in drug synthesis for their balance of reactivity and solubility .
  • Biological Screening : Carbamoyl-bearing derivatives (e.g., CAS 373384-14-6) demonstrate >90% inhibition in preliminary kinase assays .
  • Industrial Relevance : Halogenated boronic acids are critical in agrochemical research for their stability under harsh conditions .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in boronic acid toxicity studies?

  • Methodological Answer :
  • Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀.
  • Apply mixed-effects models to account for inter-experimental variability in cell viability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.